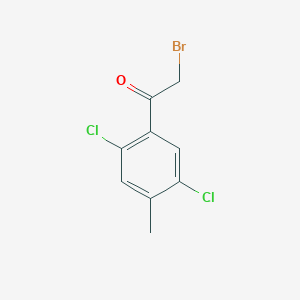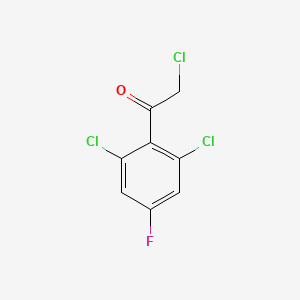
5-(2-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester
Overview
Description
The compound “5-(2-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester” is an organic compound containing an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. It also contains a bromophenyl group and a carboxylic acid methyl ester group .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through reactions like electrophilic aromatic substitution, Fischer esterification, or reactions involving organoboron compounds .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the bromine atom on the phenyl ring could be substituted in an electrophilic aromatic substitution reaction. The ester group could be hydrolyzed to form a carboxylic acid .Scientific Research Applications
Tautomerism and Basicity Studies
- Tautomerism of Heteroaromatic Compounds : Research on isoxazoles, including compounds structurally similar to 5-(2-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester, has been conducted to understand their tautomerism. Isoxazole derivatives were found to exist in different forms depending on the solvent, with implications for their reactivity and properties (Boulton & Katritzky, 1961).
Synthesis and Biological Activity
- Synthesis and Biological Activity of Isoxazole Derivatives : Studies have explored the synthesis of derivatives containing isoxazole moieties, demonstrating the potential for creating compounds with significant biological activity, such as antitumor effects (Kletskov et al., 2018).
Medicinal Chemistry Applications
- Selective Chemistry in Synthesis : The synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids has been achieved using selective chemistry, demonstrating the potential of isoxazole derivatives in drug discovery and medicinal chemistry (Robins et al., 2007).
Isoxazole Isomerization
- Controlled Isoxazole Isomerization : Research into the isomerization of isoxazole derivatives highlights the synthetic versatility of these compounds, which can be important in developing new materials or pharmaceuticals (Serebryannikova et al., 2019).
Bromination Studies
- Bromination of Isoxazole Derivatives : Studies on the bromination of 3-aryl-5-methyl-isoxazole-4-carboxylate, closely related to the compound , show how bromination can be a key step in synthesizing new heterocyclic structures (Roy et al., 2004).
Interaction with Other Molecules
- Interaction Studies : Investigations into the interaction of similar compounds with other molecules, such as acetone, provide insights into the potential applications of these derivatives in materials science or as sensors (Tewari et al., 2014).
Structural Analysis
- Crystallography and Structure Analysis : Detailed structural analysis of isoxazole amino esters contributes to our understanding of molecular conformations, which is crucial in drug design and material science applications (Smith et al., 1991).
properties
IUPAC Name |
methyl 5-(2-bromophenyl)-3-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-7-10(12(15)16-2)11(17-14-7)8-5-3-4-6-9(8)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOMMHCVJKZXLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)OC)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401157292 | |
| Record name | 4-Isoxazolecarboxylic acid, 5-(2-bromophenyl)-3-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401157292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester | |
CAS RN |
1355334-90-5 | |
| Record name | 4-Isoxazolecarboxylic acid, 5-(2-bromophenyl)-3-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355334-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isoxazolecarboxylic acid, 5-(2-bromophenyl)-3-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401157292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















